molecular formula C15H13N5O B11306279 N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B11306279
M. Wt: 279.30 g/mol
InChI Key: HTHWNZOKNJPCIV-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the 2-methylphenyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.

    Coupling Reaction: The tetrazole ring is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)acetamide
  • N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)propionamide

Uniqueness

N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H13N5O/c1-11-4-2-3-5-14(11)17-15(21)12-6-8-13(9-7-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)

InChI Key

HTHWNZOKNJPCIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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